molecular formula C22H27ClN4O4S B2659810 N-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-93-2

N-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2659810
CAS No.: 887196-93-2
M. Wt: 478.99
InChI Key: MAGYKVZVSPLLJO-UHFFFAOYSA-N
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Description

N-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide (CAS 887196-93-2) is a synthetic organic compound featuring a complex molecular architecture that incorporates both piperazine and acetamide pharmacophores . This structural class of compounds is of significant interest in medicinal chemistry and chemical biology research. Piperazine-based scaffolds are recognized as privileged structures in drug discovery, forming the core of numerous clinical drugs due to their versatile and promising biological profile . Compounds within this structural family are frequently investigated for their enzyme inhibition potential. Specifically, research on closely related 1-tosyl piperazine acetamide hybrids has demonstrated excellent efficacy as inhibitors of bacterial tyrosinase, an enzyme critical in melanogenesis . Furthermore, such derivatives have shown low cytotoxicity in hemolytic activity assays, indicating a favorable preliminary safety profile for research applications . The presence of the tosyl (p-toluenesulfonyl) group and the chlorophenyl acetamide moiety within the structure contributes to its molecular recognition properties, making it a valuable intermediate for developing novel therapeutic agents and biochemical probes . This product is intended for research purposes only and is not approved for human consumption.

Properties

IUPAC Name

N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O4S/c1-16-4-8-19(9-5-16)32(30,31)27(22(29)26-12-10-25(3)11-13-26)15-21(28)24-18-7-6-17(2)20(23)14-18/h4-9,14H,10-13,15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGYKVZVSPLLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)C)Cl)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, with CAS number 887196-93-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC22H27ClN4O4S
Molecular Weight479.0 g/mol
StructureChemical Structure

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. The presence of the piperazine ring is significant as it often contributes to interactions with various biological targets, including:

  • Histone Deacetylases (HDACs) : Compounds similar in structure have shown potent inhibitory effects on HDACs, which play a crucial role in regulating gene expression and are implicated in cancer progression .
  • Serotonin Receptors : Analogous compounds have demonstrated selective agonistic activity towards serotonin receptors, influencing neurotransmitter signaling pathways that may affect mood and behavior .

Antitumor Activity

In vitro studies have indicated that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 1.30 μM against HepG2 cells for a structurally similar compound, suggesting that this compound may also possess notable antitumor properties .

Neuropharmacological Effects

Research on similar piperazine derivatives has revealed potential neuropharmacological effects, including:

  • Antipsychotic-like Activity : Compounds exhibiting structural similarities have been linked to modulation of serotonin receptor pathways, suggesting possible applications in treating psychiatric disorders .

Case Studies

  • In Vitro Assays : A study investigating the antiproliferative effects of compounds similar to this compound found significant tumor cell growth inhibition. The results indicated that these compounds could induce apoptosis and cell cycle arrest in cancer cells.
  • Combination Therapy : In research exploring drug combinations, it was found that low concentrations of structurally related compounds enhanced the efficacy of established chemotherapeutics like taxol and camptothecin, indicating a synergistic effect that could be explored further for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Variations

The target compound is compared to six analogues (Table 1), highlighting key substituent differences and their implications:

Table 1: Structural Comparison of Piperazine-Carboxamide Analogues

Compound Name Piperazine Substituent Aryl Group Key Functional Groups Reference
Target Compound 4-Methyl, N-tosyl 3-Chloro-4-methylphenyl Sulfonamide (tosyl), acetamide linker
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)piperazine-1-carboxamide 4-Pyrimidinyl 3-Trifluoromethylphenyl Carboxamide, pyrimidine substituent
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide 4-Methyl 4-Chlorophenyl Carboxamide, para-chloro substitution
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Ethyl 4-Chlorophenyl Ethyl chain, carboxamide
N-{1-[(3-Acetamidophenyl)amino]-1-oxo-2-propanyl}-4-(4-chlorophenyl)piperazine-1-carboxamide 4-(4-Chlorophenyl) 3-Acetamidophenyl Acetamide branch, carboxamide
4-Phenyl-piperazine-1-carboxylic acid {[2-(3-fluoro-phenyl)-ethylcarbamoyl]-methyl}-amide 4-Phenyl 3-Fluorophenethyl Fluorine substitution, carboxamide
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]... 4-Trifluoromethylphenyl Cyclopentyl-isopropyl Trifluoromethyl, complex bicyclic core

Key Differences and Implications

Aryl Group Substitution
  • Electron-Withdrawing vs. Analogues with trifluoromethyl groups (e.g., ) exhibit stronger electron-withdrawing effects, enhancing resistance to oxidative metabolism but reducing solubility . Para-chloro substitution (e.g., ) simplifies steric interactions compared to the target’s meta-substituted aryl group, which may influence binding affinity in biological targets .
Piperazine Core Modifications
  • N-Tosyl vs. Carboxamide: The tosyl group in the target compound introduces a sulfonamide moiety, which is more electron-withdrawing than standard carboxamides. Pyrimidinyl () or phenyl () substituents on the piperazine nitrogen alter π-π stacking capabilities and steric bulk, impacting target selectivity .

Conformational and Crystallographic Insights

  • Piperazine Ring Conformation :
    • X-ray studies of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide confirm a chair conformation for the piperazine ring, stabilized by intramolecular hydrogen bonds . This conformation is likely conserved in the target compound, favoring planar interactions with biological targets.
  • Hydrogen-Bonding Networks :
    • Analogues like N-(2-chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide () form extensive intermolecular hydrogen bonds, enhancing crystalline stability. The target’s tosyl group may similarly participate in H-bonding, though its sulfonamide group could reduce flexibility compared to carboxamides .

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can conflicting yield reports in literature be addressed?

Methodological Answer:
Synthesis typically involves multi-step reactions, including amide coupling and piperazine functionalization. Key reagents include acyl chlorides (e.g., tosyl chloride) and coupling agents like EDC/HOBt. Conflicting yields may arise from variations in reaction conditions (e.g., solvent polarity, temperature). To address discrepancies:

  • Optimize stoichiometry using Design of Experiments (DoE) to identify critical parameters .
  • Monitor intermediates via LC-MS or TLC to confirm stepwise progression .
  • Compare purification methods (e.g., column chromatography vs. recrystallization) to improve purity and yield .

Advanced: How can structural contradictions between computational predictions and experimental data (e.g., NMR/X-ray) be resolved?

Methodological Answer:
Discrepancies often stem from conformational flexibility or crystal-packing effects. To resolve:

  • Perform density functional theory (DFT) calculations to model tautomeric forms and compare with experimental X-ray data (e.g., bond lengths, dihedral angles) .
  • Use variable-temperature NMR to probe dynamic behavior in solution .
  • Validate hydrogen-bonding networks via IR spectroscopy or crystallographic data .

Basic: What are the standard protocols for confirming purity and identity of the compound?

Methodological Answer:

  • Purity : HPLC with UV detection (λ = 254 nm) and a C18 column; ≥95% purity threshold .
  • Identity : Combine HRMS for molecular formula confirmation and 1H/13C NMR for structural elucidation. Compare with published spectra of analogous piperazine derivatives .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can researchers reconcile conflicting reports on biological activity (e.g., receptor binding vs. cellular assays)?

Methodological Answer:

  • Conduct dose-response studies to establish EC50/IC50 values across assays .
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities, minimizing cellular interference .
  • Perform molecular docking to assess binding poses in target receptors, comparing with mutagenesis data .

Basic: What solvents and reaction conditions are optimal for minimizing by-products during synthesis?

Methodological Answer:

  • Solvent Choice : Use aprotic solvents (e.g., DCM, DMF) for nucleophilic substitutions; avoid protic solvents to reduce hydrolysis .
  • Temperature : Maintain 0–5°C during acylation steps to suppress side reactions .
  • Catalysts : Add DMAP to accelerate tosylation or carboxamide formation .

Advanced: How can reaction mechanisms for piperazine functionalization be elucidated?

Methodological Answer:

  • Isotopic Labeling : Use 15N-labeled reagents to track piperazine nitrogen participation via MS/NMR .
  • Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps .
  • Computational Modeling : Apply QM/MM simulations to map transition states and intermediates .

Basic: What analytical techniques are suitable for characterizing by-products or degradation products?

Methodological Answer:

  • LC-MS/MS : Identify low-abundance impurities using fragmentation patterns .
  • X-ray Powder Diffraction (XRPD) : Detect crystalline by-products in bulk samples .
  • Stability Studies : Accelerate degradation under heat/light and profile products via GC-MS .

Advanced: How can researchers optimize the compound’s solubility for in vivo studies without altering bioactivity?

Methodological Answer:

  • Co-solvent Systems : Test PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) for improved bioavailability .
  • Salt Formation : Screen counterions (e.g., HCl, mesylate) to modify crystallinity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: How can computational tools predict metabolic pathways or toxicity profiles?

Methodological Answer:

  • ADMET Prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate LogP, CYP450 interactions .
  • Metabolite ID : Simulate Phase I/II metabolism with MetaSite or GLORYx .
  • Toxicity Screening : Apply Derek Nexus or ProTox-II for in silico hazard assessment .

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